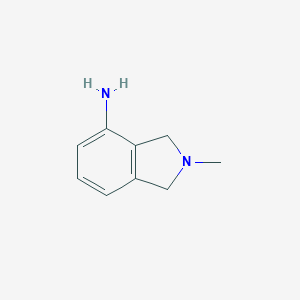
2-Methylisoindolin-4-amine
Cat. No. B055493
Key on ui cas rn:
122993-59-3
M. Wt: 148.2 g/mol
InChI Key: MZQCHOUSVHXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06703391B2
Procedure details


A 5-L flask was set up with an overhead stirrer, temperature probe, and 500-mL addition funnel. The flask was charged with lithium aluminum hydride (100 g) and anhydrous tetrahydrofuran (1.5 L). The resulting suspension was treated with 4-amino-2-methyl-1H-isoindole-1,3(2H)-dione (100 g, 0.56 mol) at a rate such that the reaction did not become too vigorous. The resulting suspension was heated at reflux for 18 hours. The reaction vessel was cooled, placed in an ice bath, and cautiously quenched with 100 mL water, 100 mL 1N NaOH, and 300 mL water. The resulting suspension was treated with chloroform (1.5 L) and the pH of the suspension adjusted to 12 with 50% aqueous sodium hydroxide solution. The resulting suspension was treated with acetic anhydride (300 mL) while maintaining the pH at approximately 12. The reaction mixture was treated with sodium sulfate (800 g) and potassium carbonate (200 g), and the reaction mixture was filtered. The filter cake was washed with additional chloroform, and the combined filtrates were concentrated. The residue was crystallized from ethyl acetate to give 71 g (66%) of the desired product, mp 157° C.



Name
Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[C:10](=O)[N:11]([CH3:18])[C:12]2=O>O1CCCC1>[CH3:18][N:11]1[CH2:10][C:9]2[C:8]([NH2:7])=[CH:16][CH:15]=[CH:14][C:13]=2[CH2:12]1 |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1)=O)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 5-L flask was set up with an overhead stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
temperature probe, and 500-mL addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 hours
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction vessel was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
cautiously quenched with 100 mL water, 100 mL 1N NaOH, and 300 mL water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension was treated with chloroform (1.5 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension was treated with acetic anhydride (300 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the pH at approximately 12
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was treated with sodium sulfate (800 g) and potassium carbonate (200 g)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with additional chloroform
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined filtrates were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC=2C=CC=C(C2C1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 71 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
